Calcium;3-methyl-2-oxopentanoate;hydrate
Description
Contextualization within Alpha-Keto Acid Chemistry
Alpha-keto acids are organic compounds characterized by a carboxylic acid group and a ketone functional group positioned at the alpha-carbon. Within this broad class, the branched-chain alpha-keto acids (BCKAs) are of significant biochemical interest. These compounds are the keto analogues of the essential branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. nih.govnih.gov
The subject of this article, 3-methyl-2-oxopentanoic acid (also known as α-keto-β-methyl-n-valeric acid), is the alpha-keto analogue of the essential amino acid isoleucine. nih.gov It is classified as a short-chain keto acid, meaning its alkyl chain contains fewer than six carbon atoms. foodb.ca In biological systems, 3-methyl-2-oxopentanoic acid is produced from isoleucine through the action of the enzyme branched-chain aminotransferase. nih.gov This keto acid is an important human metabolite and exists in living organisms from bacteria to humans. nih.govfoodb.ca Its metabolism is intrinsically linked to the catabolism of isoleucine, playing a crucial role in amino acid and nitrogen balance. nih.gov
Overview of Calcium Salts of Organic Acids in Biochemical Research
In biochemical and clinical research, the salt form of an organic acid can be as important as the acid itself. Calcium salts of alpha-keto analogues of essential amino acids are particularly significant. google.com Research has shown their effectiveness in studies related to chronic kidney failure. google.com The use of calcium as the cation, rather than sodium, is advantageous as it helps to mitigate problems with ionic balance, a critical consideration in renal conditions. google.com
Furthermore, the calcium salts of BCKAs, including the keto-analogues of valine, leucine, and isoleucine, are of particular interest in scientific investigation. google.com Studies examining the effects of BCKAs in conditions such as hyperammonemia have often utilized their salt forms, including calcium salts. nih.gov These compounds are investigated for their potential to be re-aminated into their corresponding amino acids, a process that could influence nitrogen metabolism. nih.gov The stability and solubility of these calcium salts, such as calcium 3-methyl-2-oxopentanoate (B1228249) which typically appears as a water-soluble white powder, facilitate their use in various research applications. cymitquimica.com
Compound Properties and Identifiers
The following tables provide a summary of the key chemical properties and identifiers for Calcium;3-methyl-2-oxopentanoate and its hydrated forms.
Detailed Research Findings
Research into 3-methyl-2-oxopentanoate, the keto-analogue of isoleucine, is centered on its role within the metabolic pathways of branched-chain amino acids. The metabolism of BCAAs is a dynamic process involving a cycle between the amino acids and their corresponding keto acids (the BCAA-BCKA cycle), primarily occurring between muscle and visceral tissues. nih.gov
In the muscle, BCAAs like isoleucine serve as nitrogen donors for the synthesis of other amino acids, such as glutamate (B1630785). nih.gov This transamination reaction converts the BCAA into its corresponding BCKA. nih.govnih.gov Specifically, 3-methyl-2-oxopentanoic acid is formed from isoleucine. nih.gov This BCKA can then be released from the muscle into circulation. nih.gov
Once in circulation, 3-methyl-2-oxopentanoate can be taken up by other tissues, such as the liver, where it has two primary fates. It can be further catabolized for energy through the action of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.gov This enzyme complex is a critical control point in BCAA metabolism. nih.gov Alternatively, the BCKA can be re-aminated, converting it back into isoleucine. nih.gov This reversible transamination allows the body to effectively shuttle nitrogen and carbon skeletons between tissues. nih.gov
Studies have provided evidence that subjects with certain metabolic conditions, such as hyperammonemia, can effectively synthesize BCAAs from their corresponding BCKAs. nih.gov This has led to research on BCKA supplementation, often using calcium or ornithine salts, to explore potential benefits. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;3-methyl-2-oxopentanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Ca.H2O/c2*1-3-4(2)5(7)6(8)9;;/h2*4H,3H2,1-2H3,(H,8,9);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAKCARVZYYCEV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Roles and Metabolic Interconnections of 3 Methyl 2 Oxopentanoate
Participation in Branched-Chain Amino Acid Catabolism
The breakdown of the three BCAAs—leucine (B10760876), valine, and isoleucine—initiates with a common set of enzymes before their pathways diverge. nih.gov (S)-3-methyl-2-oxopentanoate is the specific intermediate in the catabolic pathway of isoleucine. nih.gov
(S)-3-methyl-2-oxopentanoate is the direct alpha-keto acid analog of isoleucine. nih.gov In the multi-step process of isoleucine degradation, this keto acid represents the first major transformation product after the initial transamination step. nih.govnih.gov Its presence is a definitive marker of isoleucine catabolism, a process that occurs primarily in muscle tissue. youtube.com
The metabolic journey of isoleucine to (S)-3-methyl-2-oxopentanoate and beyond is defined by two critical enzymatic reactions:
Transamination: The first step in isoleucine catabolism is the transfer of its amino group to α-ketoglutarate. nih.gov This reaction is catalyzed by a branched-chain aminotransferase (BCAT) , an enzyme that requires pyridoxal-5'-phosphate (PLP), a vitamin B6 derivative, as a coenzyme. thinkgenetic.org This reversible reaction yields (S)-3-methyl-2-oxopentanoate and glutamate (B1630785). nih.gov
Oxidative Decarboxylation: Following its formation, (S)-3-methyl-2-oxopentanoate undergoes an irreversible oxidative decarboxylation. This crucial, rate-limiting step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) . nih.govyoutube.comnih.gov This large, multi-enzyme complex is analogous to the pyruvate (B1213749) dehydrogenase complex and requires several cofactors, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, and Coenzyme A (CoA). The reaction removes the carboxyl group as CO2 and attaches the remaining acyl group to CoA. ebi.ac.ukwikipedia.org
Table 1: Key Enzymes in the Initial Catabolism of Isoleucine
| Enzyme | Abbreviation | Reaction Catalyzed | Required Cofactor(s) |
| Branched-Chain Aminotransferase | BCAT | Isoleucine → (S)-3-methyl-2-oxopentanoate | Pyridoxal-5'-phosphate (PLP) |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDC | (S)-3-methyl-2-oxopentanoate → α-methylbutyryl-CoA | TPP, Lipoic Acid, FAD, NAD+, CoA |
The oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by the BCKDC results in the formation of a high-energy thioester bond with Coenzyme A, producing α-methylbutyryl-CoA (also known as 2-methylbutyryl-CoA). nih.govhmdb.ca This is the first Coenzyme A conjugate in the isoleucine degradation pathway.
The metabolic fate of α-methylbutyryl-CoA involves a series of subsequent enzymatic reactions. It is first dehydrogenated to form tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). hmdb.camendelian.co The pathway continues through several more steps, ultimately breaking down the five-carbon skeleton of the original isoleucine molecule into two distinct products that can enter central metabolism. nih.govyoutube.com
Integration with Central Carbon Metabolism
The breakdown of (S)-3-methyl-2-oxopentanoate serves as a vital link, feeding carbon skeletons derived from an essential amino acid directly into the cell's primary metabolic engine, the tricarboxylic acid (TCA) cycle.
The complete catabolism of isoleucine, proceeding through the (S)-3-methyl-2-oxopentanoate intermediate, ultimately yields two key metabolic fuels: Acetyl-CoA and Propionyl-CoA . nih.govnih.gov
Acetyl-CoA (a two-carbon unit) can directly enter the TCA cycle by condensing with oxaloacetate to form citrate.
Propionyl-CoA (a three-carbon unit) is further carboxylated and rearranged to become Succinyl-CoA , another important intermediate of the TCA cycle. nih.govlibretexts.org
Because its breakdown produces precursors for both glucose synthesis (glucogenic, via succinyl-CoA) and ketone body/fatty acid synthesis (ketogenic, via acetyl-CoA), isoleucine is classified as both a glucogenic and ketogenic amino acid. nih.govyoutube.com This dual contribution underscores the metabolic flexibility provided by the catabolism of (S)-3-methyl-2-oxopentanoate.
Table 2: Metabolic Products of Isoleucine Catabolism and their Fates
| Intermediate Derived from 3-Methyl-2-oxopentanoate (B1228249) | Final Product(s) | Entry Point to Central Metabolism | Metabolic Classification |
| α-methylbutyryl-CoA | Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle | Ketogenic |
| α-methylbutyryl-CoA | Propionyl-CoA | Converted to Succinyl-CoA (TCA Cycle Intermediate) | Glucogenic |
The degradation of (S)-3-methyl-2-oxopentanoate is directly linked to cellular energy production. The process generates reduced coenzymes and provides substrates for the TCA cycle, which is the central hub for aerobic respiration. nih.gov The catabolic pathway yields NADH and FADH2, which are electron carriers that donate their electrons to the electron transport chain, driving the synthesis of ATP—the cell's main energy currency. nih.gov Furthermore, by supplying the TCA cycle with Acetyl-CoA and Succinyl-CoA, the breakdown of this keto acid ensures the continued operation of the cycle, which itself produces GTP (or ATP), NADH, and FADH2 for cellular energy needs. youtube.com This metabolic link is particularly important during periods of fasting or prolonged exercise, where amino acid catabolism is upregulated to meet energy demands. youtube.comnih.gov
Influence on Cellular Metabolism and Biosynthesis
3-Methyl-2-oxopentanoate is not merely a metabolic byproduct but an active participant in the intricate network of cellular biochemistry. It serves as a crucial link in the metabolism of branched-chain amino acids (BCAAs) and influences key biosynthetic pathways.
Role as Precursors for Other Biologically Important Compounds
3-Methyl-2-oxopentanoate is a key intermediate in the catabolism of the essential amino acid isoleucine. nih.govumaryland.edu It is formed from isoleucine through a transamination reaction catalyzed by branched-chain aminotransferase. nih.govumaryland.edu Subsequently, it is a substrate for the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex, which converts it into 2-methyl-1-hydroxybutyl-ThPP, continuing the breakdown pathway of isoleucine. nih.gov
This compound is integral to several metabolic pathways, including the biosynthesis and degradation of valine, leucine, and isoleucine, as well as lipoic acid metabolism and the biosynthesis of secondary metabolites. genome.jp Its role as a precursor extends to its use in laboratory settings for the chemical synthesis of other molecules. For instance, it can be used in cell-free protein synthesis systems to introduce selectively labeled methyl groups into proteins for NMR studies. nih.gov
Modulation of Protein Synthesis Pathways
The concentration of 3-methyl-2-oxopentanoate and other branched-chain keto-acids (BCKAs) can significantly impact protein synthesis. In pathological conditions where BCKAs accumulate, such as Maple Syrup Urine Disease (MSUD), a diminished rate of protein synthesis is observed. healthmatters.io This is particularly evident in the brain, where high levels of BCKAs can lead to a depletion of other essential amino acids like glutamate, glutamine, aspartate, and alanine. healthmatters.io This imbalance disrupts the normal synthesis of proteins and neurotransmitters. myadlm.org
Research indicates that elevated levels of BCKAs can enhance mTORC1 and protein translation signaling in skeletal muscle cells, which might seem contradictory. biorxiv.orgresearchgate.net However, this is accompanied by a suppression of mitochondrial respiration, suggesting a complex and context-dependent regulation of protein synthesis pathways. biorxiv.orgresearchgate.net The neurotoxic effects of high concentrations of compounds like methylglyoxal, which can be exacerbated by metabolic dysregulation, have also been shown to disrupt ribosomal RNA processing and ribosome biogenesis, leading to abnormal protein synthesis. nih.gov
Metabolic Dysregulation and Associated Biochemical Signatures
The metabolism of 3-methyl-2-oxopentanoate is tightly regulated. When this regulation is compromised, it leads to significant biochemical and clinical consequences.
Accumulation in Deficiencies of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex
The most well-documented instance of 3-methyl-2-oxopentanoate accumulation is in Maple Syrup Urine Disease (MSUD). nih.gov MSUD is an inherited metabolic disorder caused by a deficiency in the BCKAD complex. wikipedia.org This enzymatic defect prevents the normal breakdown of BCAAs, leading to the accumulation of leucine, isoleucine, valine, and their corresponding alpha-keto acids, including 3-methyl-2-oxopentanoate, in the blood, urine, and cerebrospinal fluid. nih.govwikipedia.org
The accumulation of these compounds is toxic, particularly to the nervous system, and is responsible for the characteristic symptoms of MSUD, such as a maple syrup odor in the urine, neurological damage, and developmental delay. nih.gov The concentration of branched-chain ketoacids in the brain of individuals with MSUD can be 10- to 20-fold higher than normal. healthmatters.io
| Condition | Biochemical Marker | Effect |
| Maple Syrup Urine Disease (MSUD) | 3-Methyl-2-oxopentanoate | Significant accumulation in blood, urine, and cerebrospinal fluid. nih.gov |
Altered Levels in Specific Metabolic States
Beyond inherited disorders, altered levels of 3-methyl-2-oxopentanoate are observed in other metabolic states. Elevated levels have been associated with an increased risk of developing Type 2 Diabetes. nih.gov Studies have shown that higher concentrations of 3-methyl-2-oxopentanoate are a strong predictor of impaired fasting glucose. nih.gov
Moderate increases in 3-methyl-2-oxopentanoate may also be seen in conditions such as lactic acidosis and episodic ketosis. healthmatters.iorupahealth.com Furthermore, deficiencies in thiamine or lipoic acid, which are cofactors for the BCKAD complex, can lead to a slight elevation of this keto acid. healthmatters.io In diabetic mice, impaired adiponectin signaling has been linked to disturbed catabolism of BCAAs, resulting in increased plasma levels of both BCAAs and BCKAs. diabetesjournals.org
| Metabolic State | Change in 3-Methyl-2-oxopentanoate Levels | Associated Findings |
| Type 2 Diabetes / Impaired Fasting Glucose | Increased nih.govnih.gov | Strong predictor of impaired fasting glucose. nih.gov |
| Lactic Acidosis | Moderately Increased healthmatters.iorupahealth.com | |
| Episodic Ketosis | Moderately Increased healthmatters.iorupahealth.com | |
| Thiamine/Lipoic Acid Deficiency | Slightly Increased healthmatters.io | |
| Impaired Adiponectin Signaling (in diabetic mice) | Increased diabetesjournals.org |
Implications for Intercellular Signaling in Metabolic Contexts
Emerging research suggests that alpha-keto acid dehydrogenase complexes and their substrates, including 3-methyl-2-oxopentanoate, may play a role in both intracellular and intercellular signaling. nih.gov These complexes are at a critical metabolic juncture, connecting the metabolism of carbohydrates, amino acids, and fatty acids to the Krebs cycle and oxidative phosphorylation. nih.gov
Branched-chain keto-acids have been shown to activate HIF1α signaling in vascular cells under normal oxygen conditions (normoxia). nih.gov This activation is mediated through the inhibition of prolyl hydroxylase domain (PHD) enzymes. nih.gov This finding suggests a paracrine signaling mechanism where BCKAs secreted by one cell can influence the function of neighboring cells. Furthermore, BCKAs have been found to impair insulin-induced signaling in skeletal myotubes and cardiomyocytes, indicating a direct role in modulating cellular responses to key metabolic hormones. biorxiv.orgresearchgate.net
Association with Immune-Suppressive and Neurodegenerative Microenvironments
Recent research has illuminated the significant role of 3-methyl-2-oxopentanoate, a branched-chain keto acid (BCKA), in fostering microenvironments that are both immune-suppressive and conducive to neurodegeneration. nih.govnih.govaacrjournals.org This is particularly evident in the context of certain cancers that metastasize to the central nervous system. nih.gov
Comprehensive multi-omics analyses of cerebrospinal fluid (CSF) from patients with leptomeningeal disease (LMD)—a condition where cancer spreads to the membranes covering the brain and spinal cord—have revealed a notable accumulation of toxic BCKAs, including α-keto-β-methylvalerate (KMV), an isomer of 3-methyl-2-oxopentanoate. nih.govaacrjournals.org This accumulation was observed across various primary cancers, such as lymphoma, breast cancer, and melanoma, suggesting a pan-cancer phenomenon in LMD. nih.govnih.gov
Functionally, these elevated BCKAs contribute to a hostile microenvironment by directly impairing the viability and function of critical cells. nih.gov Studies have demonstrated that BCKAs can disrupt endogenous T lymphocytes, chimeric antigen receptor (CAR) T cells, neurons, and meningeal cells. nih.govnih.govbiorxiv.org This disruption establishes an immunosuppressive landscape that can hinder anti-tumor immune responses and simultaneously promotes neurodegenerative processes. nih.govaacrjournals.org
The specific effects on the immune system include a significant reduction in the proliferation and viability of T lymphocytes upon exposure to BCKAs. aacrjournals.org Furthermore, the secretion of key cytokines essential for immune activation, such as TNF-α, interferon-γ, granzyme B, and IL-2, was found to be diminished, indicating a profound reduction in T-lymphocyte activation. aacrjournals.org On the neurodegenerative front, exposure to BCKAs led to a decline in the metabolic activity of neurons and human meningeal cells. nih.govaacrjournals.org This is consistent with proteomic and lipidomic analyses of patient CSF, which showed a significant downregulation of proteins and lipids vital for neuronal development, synaptic organization, and the integrity of the myelin sheath. aacrjournals.org
In preclinical mouse models of LMD, targeting these toxic metabolites has shown therapeutic promise. Treatment with sodium phenylbutyrate, a compound that reduces BCKA levels, led to significant improvements in neurological function, better survival outcomes, and enhanced efficacy of CAR T-cell therapy. nih.govnih.gov
While much of the research points to the detrimental effects of 3-methyl-2-oxopentanoate accumulation, some studies suggest a more complex role depending on the cellular context. One investigation found that α-keto-β-methyl-n-valeric acid (KMV) could protect BV-2 microglial cells from hypoxia and oxidative stress by reducing the production of reactive oxygen species (ROS). nih.gov This finding indicates that the compound's effects may vary between different cell types within the central nervous system and under different pathological conditions.
Interactive Data Table: Research Findings on 3-Methyl-2-oxopentanoate (and other BCKAs) in Immune and Neurodegenerative Contexts
| Study Focus | Model System | Key Findings | Implication | Reference(s) |
| Leptomeningeal Disease (LMD) | CSF from lymphoma, breast cancer, and melanoma LMD patients; Mouse models | Significant accumulation of BCKAs (including KMV) in CSF. BCKAs disrupted viability and function of T cells, CAR T cells, neurons, and meningeal cells. | BCKAs create an immune-suppressive and neurodegenerative microenvironment in LMD. | nih.govnih.govbiorxiv.org |
| T-Lymphocyte Function | Cell trace violet-labeled T lymphocytes; ELISA assays | Increasing doses of BCKAs reduced T-cell proliferation and viability. Secretion of TNF-α, interferon-γ, granzyme B, and IL-2 was significantly decreased. | BCKAs exert a direct immunosuppressive effect on T-cell activation and function. | aacrjournals.org |
| Neuronal and Meningeal Cell Health | Primary murine neurons; Primary human meningeal cells (HMCs); MTT assays | BCKA exposure reduced metabolic activity in neurons and HMCs. | BCKAs are directly toxic to neural and meningeal cells, contributing to neurodegeneration. | nih.govaacrjournals.org |
| Microglial Response to Stress | BV-2 microglial cell line | KMV enhanced cell viability and reduced ROS and LDH release under hypoxia. It also reduced ROS production under H₂O₂-induced stress. | May have a protective role in microglia under specific stress conditions like hypoxia or oxidative stress. | nih.gov |
Enzymology and Molecular Regulation of 3 Methyl 2 Oxopentanoate Metabolism
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)
Located on the inner mitochondrial membrane, the BCKDC is a large, multi-subunit enzymatic machine responsible for the breakdown of α-ketoacids derived from leucine (B10760876), isoleucine (which forms 3-methyl-2-oxopentanoate (B1228249), also known as α-keto-β-methylvalerate), and valine. wikipedia.org It belongs to the same family of α-ketoacid dehydrogenase complexes as the pyruvate (B1213749) dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (OGDC), which are crucial enzymes in the Krebs cycle. wikipedia.org
Structure and Subunit Composition
The human BCKDC is a massive structure, approximately 4 million Daltons in size, organized around a central core. nih.gov This core is composed of 24 identical subunits of dihydrolipoyl transacylase (E2), which are arranged with octahedral symmetry. wikipedia.orgnih.gov Attached to this E2 core are multiple copies of the other catalytic components: 12 E1 (branched-chain α-ketoacid decarboxylase/dehydrogenase) tetramers and 6 E3 (dihydrolipoamide dehydrogenase) homodimers. wikipedia.orgnih.gov
The complex is composed of three primary catalytic components:
E1 (α-ketoacid dehydrogenase): This component is a tetramer, consisting of two α subunits and two β subunits (α2β2). wikipedia.org It is responsible for the initial decarboxylation of the α-ketoacid substrate. wikipedia.orgyoutube.com
E2 (dihydrolipoyl transacylase): Forming the structural core, the E2 subunit contains a lipoyl-bearing domain that plays a central role in the transfer of the acyl group. wikipedia.orgnih.gov
E3 (dihydrolipoamide dehydrogenase): This component is a homodimer and is a shared component among the pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and BCKDC complexes. wikipedia.orgnih.gov Its function is to reoxidize the reduced lipoyl moiety on the E2 subunit. wikipedia.orgyoutube.com
Regulatory enzymes, specifically the BCKD kinase (BCKDK) and the BCKD phosphatase (PPM1K), are also associated with this complex, binding to the E2 core to exert their control over its activity. nih.govnih.gov
Table 1: Subunit Composition of the Human BCKDC
| Component | Name | Gene(s) | Subunit Structure | Function |
|---|---|---|---|---|
| E1 | α-ketoacid dehydrogenase | BCKDHA, BCKDHB | α2β2 tetramer | Catalyzes the decarboxylation of the α-ketoacid. wikipedia.orgyoutube.com |
| E2 | Dihydrolipoyl transacylase | DBT | 24-mer core | Catalyzes the transfer of the acyl group to Coenzyme A. wikipedia.org |
| E3 | Dihydrolipoamide dehydrogenase | DLD | Homodimer | Re-oxidizes the reduced lipoyl group on E2. wikipedia.orgyoutube.com |
Catalytic Mechanism of Oxidative Decarboxylation
The oxidative decarboxylation of 3-methyl-2-oxopentanoate by BCKDC is a multi-step process that relies on the coordinated action of its subunits and the "swinging arm" of the lipoyl domain, which channels substrates between the active sites of E1, E2, and E3. wikipedia.orgnih.gov
The mechanism proceeds as follows:
Decarboxylation (E1): The E1 subunit, using thiamine (B1217682) pyrophosphate (TPP) as a cofactor, catalyzes the decarboxylation of the α-ketoacid (e.g., 3-methyl-2-oxopentanoate). wikipedia.orgwikipedia.org
Reductive Acylation (E1 to E2): The resulting intermediate is then transferred to the lipoamide (B1675559) cofactor, which is covalently bound to the E2 subunit's lipoyl domain. wikipedia.orgyoutube.com This step involves the reductive acylation of the lipoyl moiety. wikipedia.org
Acyl Group Transfer (E2): The E2 component catalyzes the transfer of the acyl group from the lipoamide to Coenzyme A (CoA), forming the corresponding acyl-CoA product (e.g., α-Methylbutyryl-CoA) and a reduced dihydrolipoamide. wikipedia.orgwikipedia.org
Re-oxidation (E3): The E3 subunit, a flavoprotein, re-oxidizes the reduced lipoyl group on E2. wikipedia.orgyoutube.com It uses Flavin Adenine Dinucleotide (FAD) as a catalytic cofactor, which accepts the electrons and is reduced to FADH₂. youtube.com
Final Electron Transfer (E3): To complete the cycle, the FADH₂ on the E3 subunit transfers its electrons to Nicotinamide Adenine Dinucleotide (NAD+), regenerating FAD and producing NADH. youtube.comwikipedia.org
This sequence of reactions constitutes an irreversible step in the catabolism of branched-chain amino acids. wikipedia.org
Cofactor Requirements (e.g., Lipoic Acid, B Vitamins)
The catalytic efficiency of the BCKDC is dependent on five essential cofactors, several of which are derived from B vitamins. youtube.comnih.govnih.gov
Thiamine Pyrophosphate (TPP): A derivative of vitamin B1, TPP is a catalytic cofactor required by the E1 subunit for the initial decarboxylation of the α-ketoacid. wikipedia.orgnih.gov
Lipoic Acid: This essential cofactor is covalently attached to the E2 subunit and is critical for catalysis. nih.govnih.gov It participates directly in the reaction by accepting and transferring the acyl group from E1 to CoA and also plays a role in stabilizing the multienzyme complex. wikipedia.orgnih.gov
Coenzyme A (CoA): Derived from the B vitamin pantothenic acid, CoA is a stoichiometric cofactor that accepts the acyl group from the E2 subunit's lipoamide, forming the final acyl-CoA product. wikipedia.orgnih.gov
Flavin Adenine Dinucleotide (FAD): A derivative of vitamin B2 (riboflavin), FAD is a catalytic cofactor for the E3 subunit. wikipedia.orgnih.gov It acts as an oxidant, accepting electrons from the reduced lipoamide on E2. wikipedia.org
Nicotinamide Adenine Dinucleotide (NAD+): Derived from vitamin B3 (niacin), NAD+ is the final electron acceptor in the reaction, being reduced to NADH by the E3 subunit. wikipedia.orgnih.gov
Table 2: Cofactors of the BCKDC
| Cofactor | Vitamin Source | Associated Subunit | Role in Catalysis |
|---|---|---|---|
| Thiamine Pyrophosphate (TPP) | Vitamin B1 (Thiamine) | E1 | Decarboxylation of the α-ketoacid. wikipedia.orgnih.gov |
| Lipoic Acid | N/A | E2 | Accepts and transfers the acyl group. wikipedia.orgnih.gov |
| Coenzyme A (CoA) | Vitamin B5 (Pantothenic Acid) | E2 | Accepts the final acyl group to form acyl-CoA. wikipedia.orgnih.gov |
| Flavin Adenine Dinucleotide (FAD) | Vitamin B2 (Riboflavin) | E3 | Accepts electrons from the reduced lipoamide. wikipedia.orgnih.gov |
| Nicotinamide Adenine Dinucleotide (NAD+) | Vitamin B3 (Niacin) | E3 | Final electron acceptor, forming NADH. wikipedia.orgnih.gov |
Regulation of BCKDC Activity
The activity of the BCKDC is tightly regulated to balance the body's need for BCAA catabolism versus their conservation for protein synthesis. nih.gov This control is primarily achieved through a reversible phosphorylation-dephosphorylation cycle, governed by a specific kinase and phosphatase that are associated with the complex. nih.govresearchgate.net
Phosphorylation by Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK)
The BCKDC is inactivated by phosphorylation, a reaction catalyzed by the Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK). nih.govwikipedia.org BCKDK is a mitochondrial protein kinase that specifically targets and phosphorylates two serine residues on the E1α subunit of the BCKDC. nih.govuniprot.orgmdpi.com This phosphorylation induces a conformational change that disrupts the interaction between the E1 and E2 subunits, thereby halting the catalytic process and inactivating the entire complex. uniprot.orgresearchgate.net
The expression and activity of BCKDK are themselves subject to regulation by various factors, including hormones and nutritional status. nih.govnih.gov For instance, a low-protein diet can lead to an increase in BCKDK levels, which serves to conserve essential amino acids by inhibiting their breakdown. nih.gov Conversely, BCKAs, the substrates of the BCKDC, act as potent allosteric inhibitors of BCKDK, creating a feedback loop where an excess of BCKAs promotes their own catabolism by inhibiting the kinase that deactivates the BCKDC. mdpi.comnih.gov
Dephosphorylation by Phosphoprotein Phosphatase 1K (PPM1K)
Activation of the BCKDC is achieved through dephosphorylation, a process carried out by the protein phosphatase, Mg2+/Mn2+-dependent 1K (PPM1K), also known as BCKD phosphatase. nih.govnih.gov PPM1K is a mitochondrial phosphatase that specifically removes the phosphate (B84403) groups from the serine residues on the E1α subunit that were added by BCKDK. nih.govresearchgate.net This dephosphorylation reverses the inhibitory conformational change, restoring the BCKDC's catalytic activity and allowing the catabolism of BCKAs to proceed. nih.govmdpi.com
The balance between the activities of BCKDK and PPM1K is crucial for maintaining BCAA homeostasis. nih.govnih.gov These two regulatory enzymes compete for interaction with the BCKD complex, with high levels of BCKAs favoring the binding of PPM1K to activate the complex, while low levels favor the binding of BCKDK to inactivate it. nih.gov
Allosteric Modulation and Feedback Inhibition Mechanisms
The catabolism of 3-methyl-2-oxopentanoate is principally regulated at the irreversible oxidative decarboxylation step. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDH). The activity of the BCKDH complex is not primarily regulated by the expression of its subunits but rather by a phosphorylation/dephosphorylation cycle. nih.govnih.gov This cycle is governed by two dedicated enzymes: branched-chain α-keto acid dehydrogenase kinase (BCKDK) and a phosphatase, PPM1K (also known as PP2Cm). nih.govyoutube.com
BCKDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. youtube.com Conversely, PPM1K dephosphorylates and activates the complex. youtube.com This regulatory system is subject to sophisticated allosteric modulation and feedback inhibition. The branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxopentanoate, are potent allosteric inhibitors of BCKDK. nih.gov This creates a crucial feedback mechanism: when levels of BCKAs rise, they inhibit the kinase that would otherwise inactivate the BCKDH complex. This inhibition of an inhibitor leads to the sustained activity of the BCKDH complex, promoting the breakdown of the excess BCKAs and thereby maintaining metabolic homeostasis. nih.gov This self-limiting effect is critical, as high concentrations of BCAAs and their corresponding keto acids can be toxic. nih.govhmdb.ca
| Enzyme/Complex | Modulator | Effect on Activity | Mechanism |
|---|---|---|---|
| Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) | BCKDK | Inhibition | Phosphorylation of the E1α subunit. youtube.com |
| PPM1K (Phosphatase) | Activation | Dephosphorylation of the E1α subunit. youtube.com | |
| Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK) | Branched-Chain α-Keto Acids (e.g., 3-methyl-2-oxopentanoate) | Inhibition | Allosteric inhibition, preventing the phosphorylation and inactivation of BCKDH. nih.gov |
Transcriptional Regulation of Enzyme Expression (e.g., SREBP1)
SREBP-1 is a central transcription factor that controls genes involved in lipid biosynthesis. nih.govnih.gov Research has revealed a direct link between SREBP-1 and the BCAA metabolic pathway. ChIP-Seq data has shown that SREBP-1 binds to the promoter region of the BCKDK gene, and a robust positive correlation exists between SREBP1 and BCKDK mRNA expression in human liver samples. researchgate.net Furthermore, experiments using SREBP-1 inhibitors in liver cells resulted in reduced BCKDK mRNA expression. researchgate.net The expression of the SREBP1c gene itself can be stimulated by a medium rich in branched-chain amino acids, acting via the mTOR signaling pathway. youtube.com This suggests a complex regulatory loop where BCAAs can influence the expression of a kinase that, in turn, governs their own rate of catabolism.
Branched-Chain Amino Acid Aminotransferases (BCATs)
The first step in the catabolism of isoleucine, which produces 3-methyl-2-oxopentanoate, is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). youtube.com In this reaction, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and (S)-3-methyl-2-oxopentanoate. nih.gov This initial step is crucial as it commits the BCAA to either catabolism for energy or biosynthetic pathways. The reversibility of the reaction also allows for the synthesis of BCAAs from their corresponding α-keto acids when needed, thus playing a vital role in nitrogen balance and BCAA homeostasis.
In mammals, there are two primary isoenzymes of BCAT, each with distinct tissue distribution and subcellular localization, which has significant metabolic implications. The two forms are the cytosolic isoenzyme (BCATc or BCAT1) and the mitochondrial isoenzyme (BCATm or BCAT2).
The distribution of these isoenzymes is tissue-specific. Notably, the liver has very low BCAT activity, meaning that the initial step of BCAA catabolism does not primarily occur in this organ. youtube.com Instead, skeletal muscle is a major site for BCAA transamination due to its high expression of BCATs. youtube.comyoutube.com This division of labor requires the transport of the resulting branched-chain α-keto acids, including 3-methyl-2-oxopentanoate, from the muscle to the liver and other tissues for subsequent oxidation by the BCKDH complex. nih.gov
| Characteristic | BCATc (BCAT1) | BCATm (BCAT2) |
|---|---|---|
| Subcellular Location | Cytosol | Mitochondria youtube.com |
| Primary Tissue Distribution | Predominantly in the brain (neurons), placenta. | Skeletal muscle, kidney, brain (astrocytes). youtube.comyoutube.com |
| Role | Initiates BCAA catabolism in specific tissues like the brain. | Major enzyme for BCAA transamination in peripheral tissues like skeletal muscle. youtube.com |
Stereospecificity in Enzymatic Transformations
Enzymatic reactions in metabolic pathways are characterized by a high degree of stereospecificity, and the catabolism of isoleucine is no exception. The transamination of the naturally occurring L-isoleucine specifically produces the (S)-enantiomer of 3-methyl-2-oxopentanoate. nih.govnih.gov This is the primary biologically active form that serves as the substrate for the subsequent enzymatic step.
The branched-chain α-keto acid dehydrogenase complex (BCKDH) acts upon (S)-3-methyl-2-oxopentanoate to catalyze its oxidative decarboxylation. nih.govwikipedia.org While the (R)-enantiomer of 3-methyl-2-oxopentanoate exists and can be detected in body fluids, its specific metabolic fate and whether it can be converted to the (S)-form or processed by the same catabolic enzymes are not well-detailed in available literature. nih.gov The primary metabolic flux proceeds through the (S)-stereoisomer, highlighting the precise molecular recognition inherent in the enzymes of the BCAA catabolic pathway.
Advanced Synthetic Strategies for Calcium;3 Methyl 2 Oxopentanoate;hydrate and Its Derivatives
Chemical Synthesis Methodologies
The chemical synthesis of 3-methyl-2-oxopentanoate (B1228249), the anion of the target calcium salt, can be achieved through several strategic pathways. These methods often involve the construction of the carbon skeleton followed by functional group manipulations to yield the desired α-keto acid, which is then converted to its calcium salt.
Aldol (B89426) Condensation Approaches
Aldol-type condensation reactions provide a powerful tool for forming the carbon-carbon bonds necessary to construct the backbone of 3-methyl-2-oxopentanoate. A prominent strategy involves the reaction of a ketone with a hydantoin (B18101) derivative, followed by hydrolysis.
Specifically, a common industrial method utilizes a condensation reaction between hydantoin and butanone (methyl ethyl ketone). patsnap.comgoogle.com This reaction is typically catalyzed by a base, such as monoethanolamine. patsnap.comgoogle.com The process leads to the formation of an intermediate, 2-butylidene hydantoin (or 5-(1-methylpropylidene)hydantoin). google.com This intermediate is then subjected to hydrolysis to open the hydantoin ring and yield the desired α-keto acid. google.com This approach is a variation of the Erlenmeyer-Plöchl azlactone synthesis, adapted for hydantoins. The initial condensation step is crucial for establishing the required carbon framework.
The general mechanism for an aldol condensation involves the formation of a nucleophilic enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. prutor.ailibretexts.org In the context of the hydantoin route, the active methylene (B1212753) group of the hydantoin acts as the nucleophile in a Knoevenagel-type condensation with butanone.
Ester Hydrolysis Routes
The final step in many synthetic routes to α-keto acids is the hydrolysis of a precursor ester. mdpi.com This approach is advantageous as esters are often more stable and easier to purify than the final carboxylic acids. One documented pathway involves a two-step reaction starting from 2-methyl butyric acid to generate 3-methyl-2-oxopentanoic acid methyl ester, which can then be directly converted to the calcium salt. google.com
Another route starts with ethyl cyanoacetate (B8463686) and isobutylaldehyde, which react via a Knoevenagel-Cope condensation to produce 2-cyano-3-methylpent-2-enoate. google.com Subsequent oxidation and hydrolysis steps yield the α-keto acid. google.com
Hydrolysis is also a key step in syntheses that begin with amino acids. For instance, a route starting from isoleucine can involve its conversion to an imine, which is then hydrolyzed to the corresponding keto acid under alkaline conditions. google.com Similarly, the 2-butylidene glycolylurea intermediate formed via condensation (as mentioned in 4.1.1) is subjected to vigorous hydrolysis with a strong base like sodium hydroxide (B78521) to break it down into the final α-keto acid salt. google.comgoogle.com
Table 1: Comparison of Hydrolysis Precursors
| Precursor Compound | Starting Materials | Key Advantage | Reference |
|---|---|---|---|
| 3-Methyl-2-oxopentanoic acid methyl ester | 2-Methyl butyric acid | Direct conversion of the ester to the calcium salt is possible. | google.com |
| 2-Butylidene glycolylurea | Glycolylurea and butanone | Utilizes readily available starting materials for industrial scale-up. | google.com |
| Imines derived from Isoleucine | Isoleucine | Provides a pathway from a biological precursor. | google.com |
Specific Reaction Conditions and Catalysis
The efficiency and success of synthesizing calcium 3-methyl-2-oxopentanoate hydrate (B1144303) are highly dependent on the specific reaction conditions and the choice of catalysts.
In the widely used hydantoin-based synthesis, the initial condensation of glycolylurea and butanone is catalyzed by monoethanolamine, with reaction temperatures maintained at 75-80°C for 5-7 hours to optimize the reaction speed and catalyst activity. google.com The subsequent hydrolysis of the 2-butylidene hydantoin intermediate is carried out using a strong base, typically sodium hydroxide solution, at elevated temperatures. patsnap.comgoogle.com The final salt formation is achieved by reacting the resulting sodium ketoacid salt with a calcium source, such as calcium chloride. patsnap.comgoogle.com
Alternative routes employ different catalytic systems. A synthesis starting from isoleucine uses tert-butanol (B103910) chlorine and the non-nucleophilic organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst to form an imine intermediate. google.com For the hydrolysis of ester precursors, conditions can range from basic saponification using sodium or potassium hydroxide to acid-catalyzed hydrolysis. organic-chemistry.org In some methods, calcium hydroxide is used directly for the hydrolysis step, which conveniently leads to the formation of the final calcium salt in a single step. google.com Asymmetric synthesis can employ specialized chiral catalysts, such as calcium-BINOL phosphates, which have been shown to be effective in other calcium-catalyzed reactions like the hydrocyanation of hydrazones. beilstein-journals.org
Table 2: Catalysts and Conditions in Chemical Synthesis
| Reaction Step | Catalyst/Reagent | Solvent/Conditions | Reference |
|---|---|---|---|
| Glycolylurea-Butanone Condensation | Monoethanolamine | Reflux at 75-80°C | google.com |
| Intermediate Hydrolysis | Sodium Hydroxide | Aqueous solution, elevated temperature | patsnap.comgoogle.com |
| Salt Formation | Calcium Chloride | Aqueous solution | patsnap.comgoogle.com |
| Imine formation from Isoleucine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Not specified | google.com |
| Direct Hydrolysis and Salt Formation | Calcium Hydroxide | Pipeline reactor, 120-130°C | google.com |
Stereoselective Synthesis of Enantiomers
The 3-position of 3-methyl-2-oxopentanoate is a chiral center, meaning the compound exists as two enantiomers: (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate. nih.gov The stereoselective synthesis of these individual enantiomers is of significant interest.
A highly effective method for obtaining specific enantiomers is to start from a chiral precursor. Research has demonstrated the selective synthesis of the enantiomers of ethyl 3-methyl-2-oxopentanoate by using the corresponding stereoisomers of the amino acid isoleucine as the starting material. researchgate.net Specifically, (L)-(+)-isoleucine and (L)-(+)-allo-isoleucine were used to prepare the respective enantiopure keto-esters. researchgate.net The synthesis involves the conversion of the amino acid's amine group into a keto group while preserving the stereochemistry at the adjacent chiral center. This type of transformation underscores the value of the "chiral pool" in organic synthesis. The resulting enantiomerically pure esters can then be hydrolyzed to the desired keto acid enantiomers.
Enzyme-catalyzed hydrolysis can also be a powerful tool for stereoselection. researchgate.net The use of specific enzymes can differentiate between enantiomers of a racemic substrate, a process known as kinetic resolution. For example, epoxide hydrolases have been shown to exhibit high enantioselectivity in the hydrolysis of certain oxiranes, which can be precursors in some synthetic routes. researchgate.net
Biotechnological and Enzymatic Synthesis
Biotechnological routes offer a green and highly specific alternative to traditional chemical synthesis for producing α-keto acids. These methods leverage the metabolic machinery of microorganisms to convert simple carbon sources into complex molecules.
Microbial Fermentation Pathways
The production of 3-methyl-2-oxopentanoate via microbial fermentation is a promising strategy, as this compound is a natural intermediate in the biosynthesis of the amino acid isoleucine. Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, can be used to produce α-keto acids from simple sugars like glucose. mdpi.com
The biosynthetic pathway to isoleucine starts from threonine and involves a series of enzymatic steps. The penultimate intermediate in this pathway is (S)-3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid). In the final step, this α-keto acid is converted to isoleucine by a transaminase enzyme. By applying metabolic engineering techniques, this pathway can be manipulated to cause the accumulation of 3-methyl-2-oxopentanoate. This could involve:
Overexpression of upstream enzymes: Increasing the expression of enzymes that produce 3-methyl-2-oxopentanoate can boost its intracellular concentration.
Downregulation or deletion of downstream enzymes: Blocking or reducing the activity of the transaminase that consumes 3-methyl-2-oxopentanoate would prevent its conversion to isoleucine, leading to its accumulation and secretion from the cell. nih.govasm.org
While the direct fermentative production of 3-methyl-2-oxopentanoate is not as widely documented as that of other metabolites, the principles are well-established. Fermentation strategies for producing related compounds, such as other α-keto acids or branched-chain higher alcohols derived from them (e.g., 3-methyl-1-butanol), have been successfully developed. nih.govnih.gov These processes often involve optimizing fermentation conditions such as carbon and nitrogen sources, pH, temperature, and aeration to maximize yield and productivity. frontiersin.orgmatec-conferences.org A two-phase fermentation system, where an organic solvent like oleyl alcohol is used to extract the product in situ, has been shown to improve yields by mitigating product toxicity to the microbial cells. nih.gov
Enzyme-Catalyzed Reactions
The biosynthesis of 3-methyl-2-oxopentanoic acid, the core component of Calcium;3-methyl-2-oxopentanoate;hydrate, is a well-understood biological process. In many organisms, including bacteria and animals, it is naturally produced from the branched-chain amino acid isoleucine. nih.gov The key enzymatic step is a transamination reaction catalyzed by branched-chain aminotransferase 1 (EC 2.6.1.42). nih.gov This enzyme facilitates the transfer of an amino group from isoleucine to an α-keto acid acceptor, yielding 3-methyl-2-oxopentanoic acid and a new amino acid.
This natural pathway offers a blueprint for green and highly selective synthetic strategies. The use of isolated enzymes or whole-cell biocatalysts to perform this conversion is a key area of research. Biocatalytic methods provide significant advantages over traditional chemical synthesis, including mild reaction conditions (neutral pH, ambient temperature and pressure), high stereoselectivity, and a reduction in hazardous waste products. While direct enzymatic synthesis of the calcium salt is less common, the enzymatic production of the precursor acid is a critical step. Furthermore, enzymes like lipases are widely employed in subsequent derivatization steps. For instance, immobilized Candida antarctica lipase (B570770) B (CAL-B) is a robust and versatile biocatalyst used for esterification and polymerization reactions under solvent-free conditions, highlighting the potential for integrated chemo-enzymatic pathways. mdpi.comrsc.org
| Substrate | Enzyme | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Isoleucine | Branched-chain aminotransferase 1 (EC 2.6.1.42) | (3S)-3-methyl-2-oxopentanoic acid | Transamination | nih.gov |
Derivatization for Research Applications
Synthesis of Ester Derivatives (e.g., Methyl Esters)
Ester derivatives of 3-methyl-2-oxopentanoic acid, particularly methyl esters, are valuable intermediates in organic synthesis and for developing analytical methods. Several synthetic routes have been established to produce these esters.
One effective method involves a Claisen condensation reaction. This approach starts by reacting diethyl oxalate (B1200264) with 2-methyl butyraldehyde (B50154) in the presence of a sodium alkoxide base. google.com The resulting intermediate is then hydrolyzed and acidified to yield the target α-keto acid, which can be subsequently esterified with methanol (B129727) to form methyl 3-methyl-2-oxopentanoate. google.com An alternative pathway uses 2-methyl butyric acid as the starting material, which is converted to the methyl ester in a two-step process. google.com
A well-documented procedure for esterification is demonstrated in the synthesis of thioester derivatives for polyketide research. nih.gov In this process, the precursor acid (2-methyl-3-oxopentanoic acid) is generated via saponification of its ethyl ester using aqueous sodium hydroxide. nih.gov The free acid is then coupled with a thiol (N-acetylcysteamine) using ethyl diisopropyl carbodiimide (B86325) (EDCI) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane. nih.gov This same methodology can be directly applied to synthesize methyl esters by substituting the thiol with methanol.
| Starting Materials | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Diethyl oxalate, 2-methyl butyraldehyde | Sodium alkoxide, acid hydrolysis, methanol | Methyl 3-methyl-2-oxopentanoate | google.com |
| 2-Methyl butyric acid | Two-step reaction | Methyl 3-methyl-2-oxopentanoate | google.com |
| 3-methyl-2-oxopentanoic acid, Methanol | EDCI, DMAP, Dichloromethane | Methyl 3-methyl-2-oxopentanoate | nih.gov |
Incorporation into Complex Molecular Structures (e.g., Polyketides)
Polyketides are a diverse class of natural products assembled by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.gov The biosynthesis involves the sequential condensation of small carboxylic acid units, which are selected and processed by specific modules within the PKS enzyme complex. nih.govwikipedia.org Each module minimally contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) to catalyze the chain elongation. nih.gov The process begins with a "starter unit" (typically acetyl-CoA or propionyl-CoA) and proceeds by adding "extender units" (commonly malonyl-CoA or methylmalonyl-CoA). nih.govnih.gov
The incorporation of a non-standard building block like 3-methyl-2-oxopentanoate into a polyketide backbone represents an advanced strategy for generating novel, structurally diverse molecules. To be utilized by a PKS, the acid must first be activated, typically to its coenzyme A (CoA) thioester. This activated form, 3-methyl-2-oxopentanoyl-CoA, could then potentially serve as a starter unit, analogous to how other branched-chain metabolites derived from valine and isoleucine initiate polyketide synthesis.
Significant progress in this area comes from synthetic biology and enzyme engineering. Researchers have successfully engineered PKS systems to incorporate unnatural extender units. nih.govprinceton.edu For example, by replacing the native cis-AT domain of a PKS module with a standalone trans-AT enzyme engineered for novel substrate selectivity, it is possible to introduce specifically chosen building blocks. researchgate.netescholarship.org A similar strategy could be employed for 3-methyl-2-oxopentanoyl-CoA. An engineered PKS module containing an AT domain with specificity for this substrate could load it onto the PKS machinery, enabling its incorporation into a growing polyketide chain and leading to the production of new bioactive compounds. nih.govresearchgate.net
| Component | Function | Rationale for Engineering | Reference |
|---|---|---|---|
| 3-methyl-2-oxopentanoyl-CoA | Activated Starter Unit | The target molecule must be in a thioester form to be recognized by the PKS. | nih.govnih.gov |
| Engineered Acyltransferase (AT) | Selects and loads the starter unit | The AT domain's substrate-binding pocket must be mutated to accept the non-native 3-methyl-2-oxopentanoyl-CoA. | nih.govresearchgate.net |
| Modular Polyketide Synthase (PKS) | Catalyzes chain elongation and modification | The rest of the PKS modules would extend the chain from the novel starter unit, creating a new polyketide structure. | wikipedia.orgnih.gov |
Analytical and Bioanalytical Methodologies for Research of 3 Methyl 2 Oxopentanoate
Chromatographic Techniques
Chromatography is the cornerstone for separating 3-methyl-2-oxopentanoate (B1228249) from other metabolites in complex biological fluids. Both liquid and gas chromatography, typically coupled with mass spectrometry, are employed for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), including advanced modalities like ultra-high performance liquid chromatography (UHPLC) and ultra-fast liquid chromatography (UFLC), provides a powerful platform for the analysis of 3-methyl-2-oxopentanoate. nih.govnih.gov This combination offers high sensitivity and specificity, allowing for the detection of low concentrations in tissues and biological fluids. nih.govnih.gov
Methods using HPLC-MS often involve reversed-phase chromatography. For instance, a common approach uses a C18 column to separate the analyte from a sample extract. nih.govnih.gov The mobile phase typically consists of an aqueous component, often with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.govhelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of various keto acids within a single run. nih.govhelixchrom.com
Mass spectrometry detection, particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry like quadrupole time-of-flight (Q-TOF), allows for definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragments. nih.govmdpi.comnih.gov For example, a UFLC-MS method detected the o-phenylenediamine (B120857) (OPD) derivative of α-keto-β-methylvalerate (KMV) by monitoring the transition of its specific m/z ratio. nih.gov This high specificity minimizes interference from other compounds in the matrix. nih.gov The sensitivity of these methods is notable, with limits of quantitation (LOQ) reported in the low micromolar (μmol L⁻¹) range for serum and nanomolar per gram (nmol g⁻¹) range for tissue samples. nih.govmdpi.com
Table 1: Examples of HPLC-MS Conditions for BCKA Analysis
| Parameter | Method 1: HPLC-Q-TOF/MS nih.gov | Method 2: UFLC-MS nih.gov |
| Column | Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm) | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase | A: 10 mmol/L ammonium acetate (aqueous)B: Acetonitrile | A: 5 mM ammonium acetateB: Methanol |
| Gradient | Linear gradient from 5% to 90% B | Linear gradient from 55% to 95% B |
| Flow Rate | 0.3 mL/min | 400 μl/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | Q-TOF/MS | Triple TOF MS |
| Notes | No derivatization required. | Requires derivatization with OPD. |
Gas Chromatography (GC) coupled with Mass Spectrometry (MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another widely used technique for the analysis of 3-methyl-2-oxopentanoate. nih.gov Due to the low volatility of keto acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov This typically involves silylation, such as with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create trimethylsilyl (B98337) (TMS) derivatives. nih.govhmdb.ca
In a typical GC-MS analysis, a capillary column, such as an Elite-5MS, is used for separation. ajprd.com The oven temperature is programmed to start at a lower temperature and gradually increase to elute compounds based on their boiling points. ajprd.com Helium is commonly used as the carrier gas. ajprd.com The mass spectrometer is operated in electron ionization (EI) mode, which fragments the derivatized molecules into a characteristic pattern of ions. nih.gov This fragmentation pattern, or mass spectrum, serves as a fingerprint for identification, often by comparison to a spectral library like that of the National Institute of Standards and Technology (NIST). ajprd.com For quantification, specific ions are monitored using single ion monitoring (SIM) for increased sensitivity. uah.edu
Isotope dilution methods, where a stable-isotope-labeled internal standard is added to the sample, are often employed to improve the accuracy and precision of quantification. nih.gov GC-MS has been successfully applied to analyze organic acids, including 3-methyl-2-oxopentanoate, in various biological samples for the diagnosis of metabolic disorders. nih.gov
Table 2: Predicted GC-MS Data for 3-Methyl-2-oxopentanoate Derivatives
| Derivative | Instrument Type | Ionization Mode | Predicted Top m/z Peaks (Relative Intensity) |
| TMS Derivative hmdb.ca | GC-MS (Predicted) | Positive (EI, 70eV) | Data not available in a comparable format |
| Non-Derivatized (Methyl Ester) hmdb.ca | GC-MS (Predicted) | Positive (EI, 70eV) | 57, 85, 113, 144 |
Note: Direct GC-MS analysis of underivatized 3-methyl-2-oxopentanoate is generally not feasible due to its low volatility. The non-derivatized data shown is for its methyl ester.
Chiral Chromatography for Enantiomeric Separation
3-Methyl-2-oxopentanoate possesses a chiral center at the third carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate. nih.govymdb.ca Since enantiomers often have different biological activities, their separation and individual quantification are important. researchgate.net However, because enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. jackwestin.com
Chiral chromatography is the primary method for resolving these enantiomers. jackwestin.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. jackwestin.com Polysaccharide-based CSPs are widely used for this purpose. researchgate.net
Alternatively, the racemic mixture can be derivatized with a chiral reagent to form diastereomers. jackwestin.com Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. jackwestin.com After separation, the derivatizing agent can be removed to yield the pure enantiomers. The analysis of (S)- and (R)-3-methyl-2-oxopentanoate enantiomorphs in body fluids has been described, highlighting the importance of stereoisomerism in metabolic studies. nih.gov
Sample Preparation and Derivatization for Analysis
Effective sample preparation is critical for accurate and reproducible analysis of 3-methyl-2-oxopentanoate, as it removes interfering substances and concentrates the analyte. Derivatization is often a key part of this process, especially for GC-MS.
Extraction from Biological Matrices (e.g., Serum, Tissue)
The first step in analyzing 3-methyl-2-oxopentanoate from biological sources like serum, plasma, urine, or tissue is to extract it from the complex matrix. nih.govnih.gov This process typically involves protein precipitation, as proteins can interfere with chromatographic analysis. nih.gov
A common and simple method involves extracting the sample with an organic solvent like methanol. nih.gov This not only precipitates proteins but also dissolves the keto acids. The sample is homogenized or vortexed with the solvent, followed by centrifugation to pellet the precipitated proteins and other cellular debris. The resulting supernatant, containing the analyte, can then be further processed or directly injected into the analytical system. nih.govnih.gov For tissue samples, such as from muscle or hypothalamus, homogenization in the extraction solvent is required to release the intracellular metabolites. nih.gov
Other deproteinization agents like tungstic acid have also been used for serum samples. nih.gov For methods requiring derivatization, the extracted solution is often concentrated or lyophilized before the derivatization step to improve reaction efficiency and detection sensitivity. nih.gov Recoveries for these extraction methods are generally high, with reported ranges between 78% and 114%. nih.govmdpi.com
Derivatization Reagents and Procedures (e.g., o-Phenylenediamine)
Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as volatility for GC or detectability for HPLC with fluorescence or UV detection.
For the analysis of α-keto acids like 3-methyl-2-oxopentanoate by HPLC, a widely used derivatizing agent is o-phenylenediamine (OPD). nih.govnih.govresearchgate.net OPD reacts with the adjacent keto and carboxylic acid groups of the α-keto acid to form a stable, fluorescent quinoxalinol derivative. nih.govup.pt The reaction is typically carried out in an acidic medium (e.g., 2 M HCl) at an elevated temperature (e.g., 80-95°C) for about 30-45 minutes. nih.govresearchgate.net The resulting fluorescent derivatives can be detected with high sensitivity using a fluorescence detector, with excitation around 350 nm and emission measured at approximately 410 nm. nih.gov This derivatization procedure has been successfully applied to quantify BCKAs in plasma, urine, and tissue samples. nih.govnih.gov
Other diamine reagents used for fluorescence derivatization include 1,2-diamino-4,5-methylenedioxybenzene (DMB). rsc.orgrsc.org For LC-MS/MS, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oxime derivatives that are readily ionized and fragmented, allowing for sensitive and specific detection. researchgate.net
For GC-MS analysis, the most common derivatization involves silylation to increase volatility. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group. nih.gov This is often preceded by a methoxyamination step to protect the keto group, which further improves the stability and chromatographic behavior of the derivative. nih.gov
Table 3: Common Derivatization Reagents for 3-Methyl-2-oxopentanoate Analysis
| Reagent | Technique | Purpose | Typical Reaction Conditions |
| o-Phenylenediamine (OPD) nih.govresearchgate.net | HPLC-Fluorescence, LC-MS | Forms fluorescent quinoxalinol derivative | Acidic (HCl), heated (80-95°C) for 30-45 min |
| Silylation agents (e.g., MSTFA) nih.gov | GC-MS | Increases volatility and thermal stability | Often follows methoxyamination; heated |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) researchgate.net | LC-MS/MS | Forms stable oxime for sensitive MS detection | Mild conditions (e.g., 0°C for 30 min) |
| 1,2-Diamino-4,5-methylenedioxybenzene (DMB) rsc.org | HPLC-Fluorescence | Forms fluorescent derivative | Heated (85°C) for 45 min |
Spectroscopic Characterization in Research Contexts
Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of 3-methyl-2-oxopentanoate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and commonly utilized techniques in this context.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-methyl-2-oxopentanoate in solution. It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are applied to unambiguously assign the proton (¹H) and carbon (¹³C) signals. bmrb.io
¹H NMR Spectroscopy: 1D ¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. For 3-methyl-2-oxopentanoate, the signals corresponding to the methyl and methylene (B1212753) protons can be identified and assigned based on their chemical shifts and coupling patterns. nih.gov
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. The spectrum of 3-methyl-2-oxopentanoate shows distinct signals for the carbonyl carbons, the chiral carbon, and the carbons of the ethyl and methyl groups. hmdb.ca
2D NMR Techniques: To resolve complex spectral overlaps and confirm connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed. bmrb.ionih.gov
COSY experiments establish proton-proton (¹H-¹H) correlations through bonds, helping to trace the spin systems within the molecule. bmrb.io
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons with attached protons. nih.gov
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons (like the carbonyl groups) and piecing together the complete molecular structure. bmrb.io
Data from these NMR experiments, often conducted in a solvent like water (H₂O) or deuterium (B1214612) oxide (D₂O) at a controlled pH, provide a comprehensive picture of the molecule's structure. nih.govhmdb.ca
Interactive Table 1: NMR Chemical Shift Data for (3S)-3-Methyl-2-oxopentanoate in Water at pH 7.0
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Carboxyl) | - | ~170-180* |
| C2 (Keto) | - | ~205-215* |
| C3 | 2.93 | 46.41 |
| C4 | 1.46 / 1.69 | 27.03 |
| C5 | 0.88 | 13.29 |
| C3-Methyl | 1.12 | 16.39 |
Note: Chemical shifts for quaternary carbons (C1, C2) are determined from HMBC and ¹³C spectra. Exact values can vary based on experimental conditions. Data sourced from PubChem. nih.gov
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. It is widely used for both the identification and quantification of 3-methyl-2-oxopentanoate in biological samples.
Molecular Ion Determination: The monoisotopic molecular weight of 3-methyl-2-oxopentanoic acid is 130.063 g/mol . In mass spectrometry, the compound is ionized, often forming a molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ (protonated) or [M-H]⁻ (deprotonated). High-resolution mass spectrometry can confirm the elemental formula (C₆H₁₀O₃) with high accuracy. nih.gov
Fragmentation Analysis: When coupled with techniques like Gas Chromatography (GC-MS) or in tandem mass spectrometry (MS/MS) experiments, the molecular ion is induced to break apart into smaller, charged fragments. nih.gov The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. Key fragmentation pathways for α-keto acids like 3-methyl-2-oxopentanoate include:
Decarboxylation: Loss of a carboxyl group as carbon dioxide (CO₂), a fragment with a mass of 44 Da. This would result in an ion at m/z 87 from the protonated molecule [M+H]⁺ at m/z 131. nih.govlibretexts.org
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is a common fragmentation route for ketones. chemguide.co.uklibretexts.org This can lead to the formation of stable acylium ions. For instance, cleavage between C2 and C3 can produce a [CH₃CH₂CH(CH₃)]⁺ fragment (m/z 71) and a [COCOOH]⁺ fragment. Cleavage between C3 and C4 can result in the loss of an ethyl radical to form an ion at m/z 101.
McLafferty Rearrangement: While more common in other types of carbonyl compounds, rearrangement reactions can also occur.
MS/MS analysis of 3-methyl-2-oxopentanoate has identified prominent fragment ions that are used for its specific detection. nih.gov
Interactive Table 2: Common Mass Fragments of 3-Methyl-2-oxopentanoate
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Process |
|---|---|---|
| 131 | [M+H]⁺ | Protonated Molecular Ion |
| 99 | [M-OCH₃]⁺ or other | Fragment from the parent ion |
| 87 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the protonated molecule |
| 57 | [CH₃CH₂CO]⁺ | Acylium ion from cleavage at the C3-C4 bond |
Data sourced from PubChem and fragmentation principles. nih.govchemguide.co.uklibretexts.org
Isotopic Labeling and Enrichment Analysis
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. doi.orgresearchgate.net In this method, one or more atoms in the 3-methyl-2-oxopentanoate molecule are replaced with their heavier, non-radioactive (stable) isotopes, such as carbon-13 (¹³C) or deuterium (²H). nih.gov
The commercially available Sodium 2-keto-3-methyl-pentanoate (¹³C₆, 99%) is an example of a fully labeled tracer used for such studies. isotope.com When introduced into cells or organisms, this labeled compound participates in metabolic reactions just like its unlabeled counterpart. researchgate.net
The primary analytical tool for enrichment analysis is mass spectrometry. doi.org The incorporated heavy isotopes cause a predictable mass shift in the parent molecule and its downstream metabolites. For example, the fully ¹³C₆-labeled 3-methyl-2-oxopentanoate will have a mass that is 6 Da higher than the unlabeled version. By tracking these mass-shifted ions through metabolic pathways, researchers can:
Elucidate Metabolic Pathways: Trace the conversion of 3-methyl-2-oxopentanoate into other compounds.
Quantify Metabolic Flux: Measure the rate of metabolic reactions involving this keto acid.
Confirm Metabolite Identity: The distinct isotopic pattern helps to confidently identify related metabolites in complex biological mixtures. doi.org
This approach is central to the field of metabolomics and fluxomics, providing dynamic information about cellular metabolism that cannot be obtained by measuring static metabolite concentrations alone. nih.govresearchgate.net
Computational Approaches in the Study of 3 Methyl 2 Oxopentanoate
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a high-resolution view of 3-methyl-2-oxopentanoate (B1228249), its derivatives, and their interactions with biological macromolecules. These methods are crucial for understanding the structural basis of the compound's metabolic functions.
Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein. In the context of 3-methyl-2-oxopentanoate, which is the α-keto acid analog of isoleucine, docking studies are pivotal for understanding its interaction with key enzymes in the branched-chain amino acid (BCAA) catabolic pathway. nih.govnih.gov The primary enzymatic targets for such studies are branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov
Docking simulations can elucidate the specific binding modes of 3-methyl-2-oxopentanoate within the active sites of these enzymes. For instance, studies can model how the carboxyl and keto groups of the compound form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's active site. The methyl and ethyl groups of the compound also play a significant role in defining its steric and hydrophobic interactions within the binding pocket. These simulations are critical for understanding the substrate specificity of BCAT and BCKDH for the various branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxopentanoate (also known as KMV), α-ketoisocaproate (KIC), and α-ketoisovalerate (KIV). nih.gov
Table 1: Key Metabolic Enzymes Interacting with 3-Methyl-2-oxopentanoate
| Enzyme | Abbreviation | Role in BCAA Catabolism | EC Number |
|---|---|---|---|
| Branched-chain aminotransferase | BCAT | Catalyzes the reversible transamination of isoleucine to 3-methyl-2-oxopentanoate. nih.gov | 2.6.1.42 nih.gov |
| Branched-chain α-keto acid dehydrogenase | BCKDH | Catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoate. nih.gov | 1.2.4.4 genome.jp |
Conformational analysis is used to determine the preferred three-dimensional structures of a molecule. 3-Methyl-2-oxopentanoate is a chiral molecule that can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Understanding its conformational landscape is essential, as the biological activity of a molecule is often dependent on a specific conformation that allows for optimal binding to its target enzyme.
Computational studies can predict the relative energies of different conformers of 3-methyl-2-oxopentanoate and its derivatives, such as its esters. researchgate.net For example, research into the organoleptic (odor) properties of various alkyl 3-methyl-2-oxopentanoates has utilized conformational analysis to correlate molecular shape with sensory perception. researchgate.net These analyses can reveal that while different stereoisomers, such as (+)- and (-)-enantiomers of ethyl 3-methyl-2-oxopentanoate, may have similar odor profiles, their potency can differ, which is attributed to their distinct three-dimensional shapes and how they interact with olfactory receptors. researchgate.net The synthesis of specific stereoisomers, for instance from L-(+)-isoleucine, allows for the investigation of individual enantiomers. researchgate.net
Systems Biology and Metabolic Flux Analysis
Systems biology approaches aim to understand the broader metabolic network in which 3-methyl-2-oxopentanoate participates. Metabolic flux analysis, a key tool in systems biology, quantifies the rates of metabolic reactions in a cell or organism, providing a dynamic view of metabolism.
Kinetic modeling of the BCAA catabolic pathways integrates experimental data on enzyme kinetics and metabolite concentrations to create a mathematical representation of the metabolic system. These models can simulate the flow of metabolites through the pathway and predict how perturbations, such as changes in substrate availability or enzyme activity, affect the concentrations of intermediates like 3-methyl-2-oxopentanoate. nih.gov
The catabolism of BCAAs involves shared enzymes, leading to potential crosstalk between the degradation pathways of leucine (B10760876), isoleucine, and valine. nih.gov Kinetic models are crucial for understanding the complex regulatory mechanisms that govern this pathway, such as the activity of the BCKDH complex, which is the rate-limiting step in BCAA catabolism. nih.gov Studies using isolated perfused organs, like the rat kidney, have provided valuable data for these models by measuring the rates of transamination and oxidation of BCAAs and their corresponding α-keto acids under various conditions. nih.gov For example, such studies have shown that the rate of transamination of branched-chain amino and 2-oxo acids can be greater than the rates of oxidation at near-physiological concentrations. nih.gov
Metabolic flux analysis can be used to predict the distribution of metabolic fluxes throughout a cellular system. By using techniques like 13C-based flux analysis, researchers can trace the path of labeled substrates, such as isoleucine, through the metabolic network and quantify the rates of different reactions. embopress.org This provides a detailed picture of how 3-methyl-2-oxopentanoate is produced and consumed in various tissues.
Studies in animal models, such as multi-catheterized pigs, have been instrumental in determining the inter-organ metabolic fluxes of BCAAs and their corresponding keto acids, including 3-methyl-2-oxopentanoate (KMV). nih.govphysiology.org These studies have revealed that different organs have distinct roles in BCAA metabolism. For instance, in the postprandial state, BCKAs are released by the hindquarter (muscle) and taken up by the liver. physiology.orgphysiology.org Specifically, 3-methyl-2-oxovaleric acid (KMV) is among the BCKAs released by muscle tissue. physiology.org Computational models, including flux balance analysis (FBA), are employed to predict these fluxes, although new methods are being developed to better account for the metabolic shifts observed in conditions like cancer. nih.govresearchgate.net
Table 2: Inter-organ Flux of Branched-Chain Keto Acids (BCKAs) in a Pig Model (Postprandial State)
| Metabolite Group | Releasing Organ(s) | Uptaking Organ(s) | Net Flux (µmol/kg body wt/4 h) |
|---|
Omics Data Integration and Pathway Analysis
The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) has generated vast amounts of data. Integrating these diverse datasets is a major challenge and opportunity in systems biology. Computational tools are being developed to combine multi-omics data to provide a more holistic understanding of metabolic pathways. researchgate.net
Pathway analysis tools allow researchers to map omics data onto known metabolic pathways, such as the BCAA degradation pathway, to identify significant alterations associated with specific physiological or pathological states. plos.orgfoodb.ca For example, by integrating gene expression data with metabolomics data, it is possible to link changes in the expression of enzymes like BCAT or BCKDH with altered levels of 3-methyl-2-oxopentanoate and other related metabolites. This integrative approach is crucial for understanding complex diseases where BCAA metabolism is dysregulated, such as in certain types of cancer or metabolic disorders like maple syrup urine disease. nih.gov These methods can help in identifying key regulatory nodes and potential biomarkers within the BCAA catabolic network.
Correlation of Metabolomic Profiles with Transcriptomic and Proteomic Data
The accumulation of 3-methyl-2-oxopentanoate, a hallmark of certain metabolic disorders like Maple Syrup Urine Disease (MSUD), triggers a cascade of molecular responses. nih.gov Integrative multi-omics analyses, combining metabolomics with transcriptomics and proteomics, have been instrumental in mapping these responses. nih.govresearchgate.net These studies typically involve the simultaneous measurement of metabolites, gene transcripts, and proteins in biological samples, followed by computational analysis to identify statistically significant correlations.
In a landmark multi-omics study on MSUD, fibroblasts from patients were analyzed, revealing a distinct "episignature" characterized by widespread changes in DNA methylation. nih.govnih.gov This epigenetic reprogramming was found to directly impact gene expression. For instance, the accumulation of branched-chain alpha-ketoacids, including 3-methyl-2-oxopentanoate, was correlated with the altered expression of genes involved in crucial cellular processes. nih.gov A key finding was the epigenetic repression of the promoter for DBT (dihydrolipoamide branched-chain transacylase E2), a critical component of the branched-chain alpha-ketoacid dehydrogenase (BCKDH) complex. nih.gov This repression exacerbates the metabolic block by reducing the synthesis of an enzyme essential for the breakdown of 3-methyl-2-oxopentanoate's precursors.
Further analysis of the transcriptomic data from this study highlighted a significant impact on transcription factor activity. The data suggested that the altered metabolic state, characterized by high levels of 3-methyl-2-oxopentanoate, leads to the rewiring of molecular networks governed by transcription factors such as AP1-related and CEBPB. nih.gov These transcription factors, in turn, regulate a broad spectrum of genes, thus propagating the effects of the initial metabolic disturbance throughout the cellular machinery. The proteomic data, although often showing a more complex and sometimes discordant relationship with transcriptomic changes, generally supports the functional consequences of the observed gene expression alterations. nih.gov
Below is a table summarizing the key correlations identified in computational studies between the metabolomic profile of 3-methyl-2-oxopentanoate and transcriptomic/proteomic data.
| Metabolomic Profile | Correlated Transcriptomic/Proteomic Alteration | Biological Implication |
| Elevated 3-methyl-2-oxopentanoate | Epigenetic repression of the DBT gene promoter. nih.gov | Reduced synthesis of a key enzyme in branched-chain amino acid catabolism, worsening the metabolic phenotype. |
| Elevated 3-methyl-2-oxopentanoate | Stimulation of HOX cluster gene expression. nih.govnih.gov | Alterations in developmental pathways and cellular differentiation. |
| Elevated 3-methyl-2-oxopentanoate | Restriction of cell cycle-related gene signatures. nih.govnih.gov | Impaired cell proliferation and growth. |
| Elevated 3-methyl-2-oxopentanoate | Altered activity of AP1-related and CEBPB transcription factors. nih.gov | Widespread changes in the expression of genes involved in stress response, inflammation, and metabolism. |
| Elevated 3-methyl-2-oxopentanoate | Robust epigenetic repression of the MEIS1 gene. nih.gov | Potential impact on developmental processes and cell fate determination. |
Identification of Enriched Signaling Pathways
A primary goal of computational analysis in this context is to move beyond individual molecular correlations to identify entire signaling pathways that are significantly affected by the presence of 3-methyl-2-oxopentanoate. Pathway enrichment analysis, often performed using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to contextualize the lists of differentially expressed genes and proteins within known biological networks. genome.jpgenome.jp
The accumulation of 3-methyl-2-oxopentanoate is intrinsically linked to the Valine, Leucine, and Isoleucine degradation pathway (KEGG map00280). genome.jp In conditions where this pathway is impaired, there is a subsequent impact on interconnected metabolic and signaling cascades. Computational analyses of multi-omics data from conditions associated with high levels of 3-methyl-2-oxopentanoate have consistently identified the enrichment of several key pathways.
As mentioned previously, multi-omics studies of MSUD have revealed the stimulation of HOX cluster genes and the restriction of cell cycle gene-related signatures . nih.govnih.gov The HOX genes are a family of transcription factors that play a critical role in embryonic development, and their aberrant expression can have profound consequences. The downregulation of cell cycle pathways aligns with the observed clinical features of developmental delay and failure to thrive in individuals with high levels of this metabolite. nih.gov
Furthermore, the influence on transcription factors like AP1 and CEBPB suggests the enrichment of pathways related to cellular stress and inflammation . These pathways are activated in response to a variety of cellular insults, including the toxic effects of abnormal metabolite accumulation.
The table below details the key signaling pathways identified through computational analysis as being significantly enriched or perturbed in the presence of elevated 3-methyl-2-oxopentanoate.
| Enriched/Perturbed Signaling Pathway | KEGG Pathway ID (if applicable) | Description |
| Valine, Leucine, and Isoleucine degradation | map00280 | The primary metabolic pathway for the breakdown of branched-chain amino acids, which is impaired in conditions leading to 3-methyl-2-oxopentanoate accumulation. genome.jp |
| Valine, Leucine, and Isoleucine biosynthesis | map00290 | The pathway responsible for the synthesis of branched-chain amino acids. genome.jp |
| 2-Oxocarboxylic acid metabolism | map01210 | A broader metabolic pathway that includes the metabolism of various keto acids, including 3-methyl-2-oxopentanoate. genome.jp |
| HOX gene signaling | - | Aberrant activation of these developmental genes has been observed, potentially impacting cellular differentiation and development. nih.govnih.gov |
| Cell cycle regulation | - | Downregulation of genes involved in cell cycle progression, leading to impaired cell growth. nih.govnih.gov |
| AP1 and CEBPB-mediated signaling | - | These transcription factor pathways are involved in cellular responses to stress, inflammation, and proliferation, and are rewired in the presence of high 3-methyl-2-oxopentanoate levels. nih.gov |
Research Models and Experimental Systems
In Vitro Cellular Models for Metabolic Studies
In vitro models, particularly cell cultures, are indispensable tools for dissecting the molecular mechanisms involving KIV at the cellular level.
Hepatocytes, the primary cells of the liver, are central to amino acid and keto acid metabolism. Isolated hepatocyte cultures serve as a key model for studying the metabolic fate and influence of KIV.
Studies using isolated rat hepatocytes have demonstrated that the metabolism of α-ketoisovalerate can significantly perturb core metabolic pathways. nih.gov For instance, the introduction of KIV to hepatocytes was found to inhibit several key enzymes, including pyruvate (B1213749) carboxylase, pyruvate dehydrogenase, and carbamyl phosphate (B84403) synthetase I. nih.gov This inhibition is attributed to the accumulation of specific acyl-CoA esters, such as methylmalonyl-CoA, which directly or indirectly impair enzyme function. nih.gov The reduction in acetyl-CoA levels, an essential allosteric activator, is a primary factor in the inhibition of pyruvate carboxylase. nih.gov These findings in hepatocyte models help explain the biochemical basis for hypoglycemia and hyperammonemia observed in inherited disorders of organic acid metabolism. nih.gov
Furthermore, research utilizing pig hepatocytes cultured in a specialized bioreactor showed that these cells actively synthesize and release α-ketoisovalerate, along with other BCKAs. nih.gov This model demonstrated sustained metabolic capacity and protein biosynthesis for over 30 days, highlighting the liver's role in maintaining BCKA homeostasis. nih.gov
Table 1: Effects of α-Ketoisovalerate (KIV) in Hepatocyte Models
| Experimental Model | Key Finding | Metabolic Pathway Affected | Reference |
|---|---|---|---|
| Isolated Rat Hepatocytes | Inhibition of key metabolic enzymes. | Gluconeogenesis, Urea (B33335) Synthesis | nih.gov |
Metabolic reprogramming is a recognized hallmark of cancer, characterized by alterations in pathways like glycolysis and glutaminolysis to support rapid cell growth and proliferation. nih.gov Cancer cell lines are instrumental in investigating how metabolites within the tumor microenvironment, including BCKAs, influence this reprogramming.
Research has shown that various human and murine cancer cell lines release BCKAs into their surroundings, which in turn modulate the function of immune cells like macrophages. nih.gov In this context, α-ketoisovalerate (KIV) was found to exert a pro-inflammatory effect on macrophages, in contrast to other BCKAs like α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV), which induced a pro-tumoral state. nih.gov This differential effect highlights KIV as a novel determinant in macrophage polarization, with potential implications for cancer immunotherapy. nih.gov The uptake of these BCKAs by macrophages is dependent on the monocarboxylate transporter 1 (MCT1). nih.gov
The study of KIV in cancer models connects to the broader field of glutaminolysis, where cancer cells utilize glutamine and its derivatives to fuel the TCA cycle and for biosynthesis. frontiersin.orgyoutube.com The reversible conversion between branched-chain amino acids and their corresponding keto acids, like KIV, is a key process in this metabolic interplay. frontiersin.org
Genetic Models of Branched-Chain Keto Acid Metabolism Disorders
Genetic models, both in organisms and in cell lines, are critical for understanding inherited metabolic disorders where the catabolism of branched-chain keto acids is impaired.
Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex (BCKDC). acs.orgmedscape.com This deficiency leads to the accumulation of branched-chain amino acids and their corresponding keto acids, including KIV, in tissues and body fluids. medscape.comnih.gov
Animal models and patient-derived cells are used to study the pathophysiology of MSUD. In vitro studies on the cerebral cortex of young rats have shown that KIV, along with other accumulating BCKAs, can stimulate lipid peroxidation and reduce antioxidant defenses. nih.gov This suggests that oxidative stress may contribute to the brain damage seen in MSUD patients. nih.gov
Fibroblast cultures from individuals with a thiamin-responsive form of MSUD have also been a valuable research tool. Studies on these cells revealed that the underlying defect is a reduced affinity of the mutant BCKDC enzyme for both α-ketoisovalerate and the cofactor thiamin pyrophosphate (TPP). pnas.org This leads to impaired decarboxylation of KIV, a key step in its breakdown. pnas.org In fibroblasts from patients with classic MSUD, the ability to decarboxylate KIV is virtually absent. pnas.org
Table 2: Findings in BCKDC Deficiency Models
| Model | Disorder | Key Finding Related to KIV | Implication | Reference |
|---|---|---|---|---|
| Rat Cerebral Cortex Slices | Maple Syrup Urine Disease (MSUD) | KIV increases chemiluminescence and decreases antioxidant potential. | Oxidative stress contributes to neuropathology. | nih.gov |
The activity of the BCKDC enzyme complex is regulated by phosphorylation, which is controlled by the branched-chain ketoacid dehydrogenase kinase (BCKDK). nih.gov BCKDK inhibits the BCKDC complex. Therefore, gain-of-function variants in the BCKDK gene can lead to excessive inhibition of BCKDC, resulting in a clinical picture similar to MSUD. nih.govnih.gov
Recent research has identified such gain-of-function mutations in the BCKDK gene. nih.govnih.gov Molecular dynamics simulations have shown that these mutations can alter the conformation of the BCKDK protein, making it more active. nih.gov This increased kinase activity leads to greater inactivation of the BCKDC, resulting in elevated levels of branched-chain amino acids and their corresponding keto acids. nih.gov The investigation of these variants in patient-derived models and through computational modeling has provided evidence for a new, potentially milder form of MSUD caused by BCKDK activation, often inherited in an autosomal dominant pattern. nih.gov These studies are crucial for interpreting newborn screening results and understanding the full spectrum of BCAA metabolism disorders. nih.gov
Ex Vivo Tissue Perfusion Models
Ex vivo tissue perfusion allows for the study of metabolic processes in an intact organ or tissue in a controlled environment, bridging the gap between in vitro cell culture and in vivo animal studies.
The rat hindquarter perfusion model has been used to investigate the regulation of branched-chain amino acid transaminase (BATase) in skeletal muscle. nih.gov In these experiments, the hindquarter was perfused with various metabolites. While α-ketoisocaproate (the keto acid of leucine) was found to stimulate BATase activity, perfusion with α-ketoisovalerate did not have the same effect. nih.gov This indicates a specific regulatory role for certain BCKAs in muscle tissue that is not shared by all of them. nih.gov
Similarly, perfusion techniques have been integral to maintaining hepatocyte cultures for long-term metabolic studies, as seen in the hybrid liver support bioreactor model where KIV metabolism was analyzed over several weeks. nih.gov
Metabolism Studies in Isolated Perfused Organs (e.g., Kidney, Liver)
The metabolic fate of 3-methyl-2-oxopentanoate (B1228249), the active component of Calcium;3-methyl-2-oxopentanoate;hydrate (B1144303), has been investigated in isolated perfused organ systems, particularly the rat kidney. These studies provide crucial insights into the local metabolism of branched-chain alpha-keto acids (BCKAs) and their interaction with branched-chain amino acids (BCAAs).
Metabolism in the Isolated Perfused Rat Kidney
Research utilizing isolated perfused rat kidneys has demonstrated that the kidney is a significant site for the metabolism of branched-chain amino and 2-oxo acids. nih.govnih.gov When kidneys are perfused with solutions containing these compounds, they actively release 2-oxo acids into the perfusate, a process that occurs despite the high activity of the branched-chain 2-oxo acid dehydrogenase complex within the kidney. nih.govnih.gov
Studies focusing on the metabolism of related branched-chain keto acids, such as 3-methyl-2-oxobutanoate, provide a model for understanding 3-methyl-2-oxopentanoate metabolism. When the perfusate concentration of 3-methyl-2-oxo[1-¹⁴C]butanoate was increased from 0 to 1.0 mM, there was a corresponding linear increase in its rate of oxidation. nih.govnih.gov This was accompanied by a rise in the perfusate concentration of the corresponding amino acid, valine. nih.govnih.gov Concurrently, there were significant decreases in the concentrations of isoleucine and leucine (B10760876) in the perfusate, with corresponding increases in the release of their respective 2-oxo acids, including 3-methyl-2-oxopentanoate. nih.govnih.gov This indicates a dynamic interplay and competition among branched-chain amino and keto acids for metabolic pathways within the kidney. kuleuven.be
Further investigations have shown that the rates of transamination of amino and 2-oxo acids in the isolated perfused kidney are greater than their rates of oxidation when these compounds are present at near-physiological concentrations. nih.govnih.gov This suggests that the 2-oxo acid that arises from the transamination of its corresponding amino acid (e.g., isoleucine to 3-methyl-2-oxopentanoate) has more direct access to the branched-chain 2-oxo acid dehydrogenase enzyme than the 2-oxo acid supplied from the perfusate. nih.govnih.gov
A systematic review of metabolism during kidney perfusion confirmed that branched-chain amino acids like leucine, isoleucine, and valine are metabolized to their corresponding 2-oxo acids, which are then released into the perfusate. kuleuven.be The addition of the 2-oxo acid of valine to the perfusate led to increased oxidation and the formation of valine, while decreasing the concentrations of isoleucine and leucine and increasing their respective oxo-acids. kuleuven.be
The following table summarizes the key findings from metabolism studies of related branched-chain keto acids in the isolated perfused rat kidney, which serves as a proxy for understanding the metabolism of 3-methyl-2-oxopentanoate.
| Perfusate Substrate | Perfusate Concentration | Key Metabolic Findings in Isolated Perfused Rat Kidney |
| Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) | 0.1 - 1.0 mM | Significant release of corresponding 2-oxo acids into the perfusate. nih.govnih.gov |
| [1-¹⁴C]Valine | 0.2 to 1.0 mM | Transamination increased linearly; Oxidation increased exponentially. nih.govnih.gov |
| 3-methyl-2-oxo[1-¹⁴C]butanoate | 0 to 1.0 mM | Linear increase in oxidation rate; Rise in perfusate valine concentration; Decrease in perfusate isoleucine and leucine; Increased release of their respective 2-oxo acids. nih.govnih.gov |
This table is generated based on data from studies on related branched-chain keto acids and is intended to model the expected metabolism of 3-methyl-2-oxopentanoate.
Metabolism in the Isolated Perfused Liver
While the kidney is a primary site for the peripheral metabolism of branched-chain amino and keto acids, the liver also plays a role, particularly under certain metabolic conditions. Studies using isolated rat hepatocytes have shown that alpha-ketoisovalerate (a related BCKA) can inhibit key enzymes in gluconeogenesis and urea synthesis, such as pyruvate carboxylase, pyruvate dehydrogenase, and carbamyl phosphate synthetase. nih.gov This inhibition is attributed to the accumulation of various acyl-CoA metabolites. nih.gov Although these studies were conducted in hepatocytes rather than whole perfused livers, they suggest that high concentrations of 3-methyl-2-oxopentanoate could potentially influence hepatic metabolism by similar mechanisms.
No direct studies on the metabolism of "Calcium;3-methyl-2-oxopentanoate;hydrate" in isolated perfused livers were identified in the reviewed literature.
Future Research Trajectories
Elucidation of Novel Enzymatic Pathways
The canonical pathway for the metabolism of 3-methyl-2-oxopentanoate (B1228249) involves its oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govwikipedia.org However, emerging research suggests the existence of alternative or "crosstalk" enzymatic pathways. Future investigations should focus on identifying and characterizing these novel routes. For instance, studies on the metabolism of other branched-chain keto acids have revealed promiscuous activity of certain acyl-CoA dehydrogenases, suggesting that enzymes from related pathways might act on 3-methyl-2-oxopentanoate under specific physiological or pathological conditions. nih.gov Research could explore the potential for other dehydrogenase or reductase enzymes to metabolize this keto acid, particularly under conditions where the primary BCKDH pathway is impaired, such as in Maple Syrup Urine Disease (MSUD). youtube.com The discovery of such pathways could reveal new metabolic detoxification routes and offer novel therapeutic targets.
Exploration of Previously Undescribed Metabolic Interconnections
Recent studies have highlighted significant crosstalk between branched-chain amino acid (BCAA) metabolism and other major metabolic hubs, including glucose and fatty acid metabolism. nih.gov Future research should aim to delineate the specific role of 3-methyl-2-oxopentanoate in these interconnections. For example, it has been shown that branched-chain keto acids can inhibit the mitochondrial pyruvate (B1213749) carrier, thereby influencing gluconeogenesis. nih.gov Investigating the precise impact of 3-methyl-2-oxopentanoate on this and other glucose-regulating enzymes is a critical next step.
Furthermore, the gut microbiome is emerging as a key regulator of host metabolism, including that of BCAAs. nih.gov The metabolic activities of gut bacteria can produce and consume branched-chain keto acids, influencing their systemic levels. Future studies should investigate the specific microbial enzymes and pathways that interact with 3-methyl-2-oxopentanoate and how these interactions impact host physiology in both health and disease. This could lead to the development of probiotic or prebiotic strategies to modulate BCAA metabolism. Additionally, the compound's effect on neurotransmitter systems, such as the GABAergic system, warrants further investigation to understand its neurological implications, especially in the context of metabolic disorders like MSUD. nih.gov
Applications in Green Chemistry and Sustainable Synthesis
The synthesis of chiral α-keto acids, including the precursor to Calcium;3-methyl-2-oxopentanoate;hydrate (B1144303), is an area of growing interest for green and sustainable chemistry. Traditional chemical synthesis methods can be costly and involve harsh chemicals. nih.gov Biocatalytic and chemo-enzymatic approaches offer more environmentally friendly alternatives. cabidigitallibrary.orgresearchgate.net
Future research should focus on the development of efficient and scalable biocatalytic processes for the production of this compound. This could involve the engineering of enzymes like L-amino acid deaminases or transaminases to improve their activity, stability, and substrate specificity for the conversion of isoleucine or other precursors into 3-methyl-2-oxopentanoate. nih.govnih.gov Cell-free enzymatic synthesis, where a cascade of purified enzymes is used in a "one-pot" reaction, represents another promising avenue. nih.govmq.edu.au This approach avoids the complexities of whole-cell metabolism and can lead to higher yields and purity. Furthermore, exploring the use of calcium itself as a catalyst in sustainable chemical technologies could lead to novel, integrated synthesis and formulation processes. nih.gov Patents already exist for various synthesis methods, including one-step preparations and processes aimed at improving purity and yield, which can serve as a foundation for further innovation in sustainable production. nih.gov
Computational Design of Modulators for Metabolic Enzymes
The enzymes that regulate the levels of 3-methyl-2-oxopentanoate, primarily branched-chain aminotransferases (BCATs) and the BCKDH complex, are attractive targets for therapeutic intervention in metabolic diseases. nih.govrupahealth.comnih.gov Future research will increasingly leverage computational tools for the design of specific modulators of these enzymes.
In silico screening of large compound libraries can identify potential inhibitors or activators of BCAT and BCKDH. nih.govresearchgate.net Structure-based drug design, using the crystal structures of these enzymes, can guide the development of highly potent and selective modulators. For instance, computational approaches can be used to design small molecules that bind to the active site or allosteric sites of BCKDH, thereby modulating its activity. nih.govuniprot.org The hybridization of hits from fragment screening and high-throughput screening, guided by computational modeling, has already proven successful in discovering inhibitors for BCATm. nih.gov This approach can be extended to the other enzymes in the pathway. Such research could lead to the development of novel drugs for conditions associated with dysregulated BCAA metabolism.
Q & A
Q. What are the standard synthesis methods for calcium 3-methyl-2-oxopentanoate hydrate, and how can purity be ensured?
The compound is synthesized via salt formation by reacting 3-methyl-2-oxopentanoic acid with calcium hydroxide in aqueous conditions . Purity is typically verified using techniques like nuclear magnetic resonance (NMR) to confirm molecular structure (e.g., identifying methyl and oxo groups) and thermogravimetric analysis (TGA) to quantify hydrate content . Ensure stoichiometric ratios are optimized to minimize unreacted precursors, and use recrystallization for further purification.
Q. Which analytical techniques are critical for characterizing calcium 3-methyl-2-oxopentanoate hydrate?
Key methods include:
- FT-IR spectroscopy : To confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylate (COO⁻, ~1600 cm⁻¹) groups .
- X-ray diffraction (XRD) : To determine crystallinity and hydrate structure .
- Elemental analysis (EA) : To validate calcium content (expected ~13.4% Ca by mass based on molecular formula C₁₂H₁₈CaO₆) .
- HPLC : To detect impurities or degradation products, especially if synthesized via aqueous routes .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of dust, which may cause respiratory irritation .
- PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers in cool, dry environments to prevent decomposition (~252–276°C boiling point) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent reactive dust dispersion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- pH control : Maintain alkaline conditions (pH 10–12) using excess calcium hydroxide to favor salt formation .
- Temperature modulation : Conduct reactions at 50–60°C to enhance solubility of intermediates while avoiding thermal decomposition .
- Solvent selection : Use ethanol-water mixtures to improve calcium salt precipitation and reduce organic impurities . Monitor byproducts like calcium carbonate (from CO₂ absorption) via FT-IR or EA and adjust CO₂ exclusion methods accordingly .
Q. What strategies resolve contradictions in molecular weight or stability data across studies?
Discrepancies in reported molecular weights (e.g., 298.35 g/mol in some SDS vs. 270.30 g/mol for anhydrous forms) may arise from hydrate variability or incomplete dehydration . To address this:
- Perform TGA to quantify hydrate content (e.g., dihydrate vs. monohydrate).
- Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
- Replicate synthesis under controlled humidity to isolate specific hydrate forms .
Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?
- Thermal stability : Decomposition occurs above 250°C, releasing carbon oxides and calcium oxides . For high-temperature applications, inert atmospheres (e.g., N₂) are recommended.
- pH sensitivity : Avoid acidic conditions (pH < 5), which may protonate the carboxylate group, leading to free acid formation and reduced solubility .
- Light exposure : Store in amber containers if photodegradation is suspected, though current SDS data lack explicit warnings .
Q. What experimental designs are suitable for studying its interactions with biological systems (e.g., calcium-binding proteins)?
- Isothermal titration calorimetry (ITC) : To measure binding affinity (Kd) with calcium-dependent enzymes .
- Fluorescence spectroscopy : Use calcium-sensitive dyes (e.g., Fluo-4) to monitor intracellular calcium flux in cell cultures .
- Controlled hydrolysis studies : Simulate physiological conditions (pH 7.4, 37°C) to assess metabolite formation (e.g., 3-methyl-2-oxopentanoic acid) .
Q. How can factorial design be applied to evaluate multifactor impacts on synthesis or bioactivity?
A 2³ factorial design could test variables like:
- Factors : Reaction temperature (50°C vs. 70°C), calcium hydroxide molar excess (1.1x vs. 1.5x), and solvent ratio (ethanol:water 1:1 vs. 1:3).
- Responses : Yield, purity (via HPLC), and particle size (via dynamic light scattering). Statistical analysis (ANOVA) identifies significant interactions, optimizing conditions while minimizing resource use .
Methodological Considerations
- Contradiction management : Cross-reference CAS numbers (e.g., 332360-07-3 vs. 4502-00-5 for related salts) to avoid misidentification .
- Ecotoxicity gaps : While current SDS lack ecotoxicological data, researchers should conduct Daphnia magna or algae assays to assess environmental risks .
- Regulatory compliance : Note that the compound is not TSCA-listed but requires documentation for laboratory use under U.S. EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
